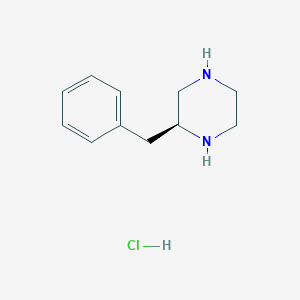

(S)-2-Benzylpiperazine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

(2S)-2-benzylpiperazine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1 |

InChI Key |

LOXIJFRFTZTDMB-MERQFXBCSA-N |

Isomeric SMILES |

C1CN[C@H](CN1)CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 Benzylpiperazine Hydrochloride and Its Chiral Derivatives

Enantioselective Synthesis of (S)-2-Benzylpiperazine Hydrochloride

Obtaining (S)-2-Benzylpiperazine in an enantiomerically pure form is a key challenge that can be addressed through several strategic approaches. These strategies either involve the separation of a racemic mixture or the direct, stereocontrolled construction of the desired enantiomer.

Two primary methods for achieving enantiopurity are chiral resolution and asymmetric catalysis.

Chiral Resolution is a classical yet effective technique for separating a racemic mixture of 2-benzylpiperazine (B1268327) into its constituent enantiomers. This method relies on the use of a chiral resolving agent to form a pair of diastereomeric salts, which possess different physical properties, most notably solubility. chiralpedia.com This difference allows for their separation by fractional crystallization. chiralpedia.comwikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomer. wikipedia.org Common resolving agents for amines include chiral acids like tartaric acid. chiralpedia.comwikipedia.org The process can be laborious and requires screening of various resolving agents and crystallization conditions to achieve optimal separation. wikipedia.org While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half of the material often being discarded. wikipedia.org

Asymmetric Catalysis offers a more atom-economical approach by directly synthesizing the desired (S)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This strategy often involves the hydrogenation of a prochiral precursor, such as a pyrazine or dihydropyrazine, using a chiral catalyst. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with good to excellent enantioselectivity. dicp.ac.cn These intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn Another approach is the asymmetric lithiation of an N-Boc protected piperazine (B1678402) using a chiral ligand like (−)-sparteine, followed by electrophilic trapping to install the benzyl (B1604629) group. acs.org

Table 1: Comparison of Enantioselective Strategies

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of a racemic mixture via formation of diastereomeric salts with a chiral resolving agent. chiralpedia.com | Well-established, can be effective for large-scale separation. chiralpedia.com | Maximum 50% theoretical yield, can be labor-intensive, requires screening of agents. wikipedia.org |

| Asymmetric Catalysis | Direct synthesis of the desired enantiomer using a chiral catalyst or auxiliary. dicp.ac.cn | High theoretical yield (up to 100%), atom-economical. wikipedia.org | Requires development of specific catalysts and reaction conditions. |

Stereocontrolled Formation of the 2-Substituted Piperazine Ring

The construction of the piperazine ring with simultaneous control of the stereocenter at the C-2 position is a sophisticated synthetic challenge. Various methodologies have been developed to achieve this.

One powerful strategy involves the use of chiral starting materials derived from amino acids. researcher.life A concise and modular asymmetric synthesis of N-aryl-2,6-disubstituted piperazines has been achieved via a Pd-catalyzed carboamination reaction, which allows for the stereoselective preparation of piperazine derivatives. researcher.life

Another approach is the cyclization of a chiral precursor. For example, a four-step sequence starting from nosylamide-activated aziridines involves aminolysis with an ω-amino alcohol, followed by a Fukuyama-Mitsunobu cyclization. This method provides optically pure N-protected piperazines under mild conditions. researchgate.net Similarly, palladium-catalyzed cyclization reactions can couple a diamine component with a propargyl unit to afford highly substituted piperazines with excellent stereochemical control. organic-chemistry.org The development of one-pot, three-component reactions also provides an efficient route. For instance, the SN2-type ring-opening of an N-activated aziridine by an aniline, followed by a Pd-catalyzed annulation with a propargyl carbonate, can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov

Strategies for Derivatization and Functionalization of the 2-Benzylpiperazine Scaffold

Once the chiral (S)-2-benzylpiperazine core is synthesized, it can be further modified to explore its chemical space and to conduct structure-activity relationship (SAR) studies. Derivatization typically focuses on the two nitrogen atoms of the piperazine ring and the benzyl moiety.

The secondary amines of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of alkyl groups onto one or both nitrogen atoms. For a monosubstituted piperazine like 2-benzylpiperazine, selective alkylation at the N4 position is often desired. This can be achieved by first protecting the N1 nitrogen. A common method involves reacting the N-protected piperazine with an alkyl halide in the presence of a base. researchgate.netnih.gov

N-Acylation introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the piperazine with an acyl chloride or a carboxylic acid activated with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI). nih.govnih.gov These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., butyl bromide), Base (e.g., K₂CO₃) researchgate.net | N-Alkylpiperazine |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine) nih.gov | N-Acylpiperazine |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., CDI) nih.gov | N-Acylpiperazine |

Modifications of the Benzyl Moiety for Structure-Activity Relationship (SAR) Studies

The benzyl group provides another site for modification to probe how changes in its structure affect biological activity. SAR studies often involve synthesizing a series of analogs with different substituents on the aromatic ring of the benzyl group. mdpi.com For example, introducing electron-donating or electron-withdrawing groups, or sterically bulky groups, can influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

These modifications are typically achieved by starting with a substituted benzyl chloride in the initial synthesis of the 2-benzylpiperazine scaffold. europa.eu For instance, reacting piperazine with a para-substituted benzyl chloride will yield the corresponding 2-(para-substituted-benzyl)piperazine. This approach allows for the systematic exploration of the effects of substituents at various positions on the phenyl ring.

Protecting group chemistry is indispensable in the synthesis and functionalization of 2-benzylpiperazine, especially for achieving selective modifications at the two different nitrogen atoms. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (CBZ or Z) groups are commonly used carbamate protecting groups for amines. masterorganicchemistry.comtotal-synthesis.com

N-Boc Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.comchemicalbook.com

N-CBZ Protection: The CBZ group is installed using benzyl chloroformate (Cbz-Cl). total-synthesis.com A key advantage of the CBZ group is its stability to acidic and basic conditions, providing orthogonality with the Boc group. masterorganicchemistry.comtotal-synthesis.com The CBZ group is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and neutral condition that cleaves the benzyl C-O bond. total-synthesis.commdpi.com

The use of an orthogonal protection strategy, such as protecting one nitrogen with Boc and the other with CBZ, allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. researchgate.netresearchgate.net This enables the synthesis of complex, unsymmetrically disubstituted piperazine derivatives. researchgate.net

Table 3: Common Amine Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) chemicalbook.com | Acidic (e.g., TFA, HCl) masterorganicchemistry.com | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | CBZ (or Z) | Benzyl chloroformate (Cbz-Cl) total-synthesis.com | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Stable to acid and base |

General Synthetic Reactions Applicable to Piperazine Ring Systems

The piperazine ring is a prevalent scaffold in a vast array of FDA-approved drugs, valued for its unique physicochemical properties that can enhance the pharmacological profile of a molecule researcher.lifenih.govmdpi.com. The synthesis of piperazine and its derivatives is a cornerstone of medicinal chemistry, with numerous methods developed to construct and functionalize this important heterocycle nih.gov. These strategies often involve the formation of the core ring structure, followed by or concurrent with the introduction of various substituents at the nitrogen or carbon atoms.

Reductive Amination and Amine Coupling Reactions

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely employed in the synthesis of piperazine ring systems. This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be used, with sodium cyanoborohydride and sodium triacetoxyborohydride being common choices due to their mild and selective nature nih.govgoogle.comnih.gov.

One general approach involves the reaction of a 1,2-diamine with a suitable dicarbonyl compound, followed by a double reductive amination to close the ring. A more contemporary strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This intermediate then undergoes a catalytic reductive cyclization to form the piperazine ring nih.govmdpi.com. This method allows for the synthesis of piperazines with substituents on the carbon atoms of the ring mdpi.com. For instance, the reductive cyclization of dioximes can be achieved through hydrogenation with a 5%-Pd/C catalyst to yield N-Boc-protected piperazines mdpi.com.

Amine coupling reactions are also fundamental to piperazine synthesis. These can include:

N-Alkylation: This involves the nucleophilic substitution reaction between piperazine (or a derivative) and an alkyl halide. For example, (S)-2-Benzylpiperazine can be synthesized by reacting piperazine with benzyl chloride europa.euorgsyn.org. To control the degree of substitution and avoid the formation of undesired by-products like 1,4-dibenzylpiperazine, protecting groups or an excess of piperazine may be used mdpi.comnih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming N-arylpiperazines from aryl halides and piperazine mdpi.com. It offers a broad substrate scope and good functional group tolerance.

Ullmann Condensation: A copper-catalyzed reaction that can also be used to couple aryl halides with piperazine, providing an alternative to palladium-based methods mdpi.com.

Researchers have developed one-pot protocols for converting primary amines into piperazines, for example, by cyclization with tosylbis(2-(tosyloxy)ethyl)amine, although this method is often limited to C-unsubstituted piperazine derivatives nih.govmdpi.com. Another innovative approach is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which provides access to 2-substituted piperazines under mild conditions using an iridium-based photocatalyst organic-chemistry.org.

Salt Formation Strategies (e.g., Hydrochloride Salts)

The conversion of a basic piperazine derivative into a salt, particularly a hydrochloride salt, is a common and critical step in pharmaceutical development. The primary motivation for salt formation is to improve the physicochemical properties of the parent compound, most notably its aqueous solubility and stability, which are crucial for formulation and bioavailability nih.govgoogle.com.

The formation of a hydrochloride salt is typically achieved by treating a solution of the free base piperazine derivative with hydrogen chloride (HCl). The HCl can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., ethanol or diethyl ether), or as a gas orgsyn.orgnih.govmdma.ch.

Key considerations in hydrochloride salt formation include:

Stoichiometry: Piperazine has two basic nitrogen atoms, allowing for the formation of either a monohydrochloride or a dihydrochloride salt. The stoichiometry of the added HCl relative to the piperazine derivative determines the final salt form. For instance, using an equimolar amount of HCl can lead to the selective protonation of one nitrogen atom, while an excess of HCl can protonate both nih.gov. The specific nitrogen that gets protonated first can depend on its chemical environment and steric hindrance nih.gov.

Solvent: The choice of solvent is crucial for controlling the precipitation and crystallization of the salt. The hydrochloride salt is often much less soluble in organic solvents than its free base form, which facilitates its isolation by filtration nih.govmdma.ch.

Purification: Salt formation can also serve as a purification step. The crystalline nature of many hydrochloride salts allows for the removal of impurities that remain in the solution.

For example, in the synthesis of 1-benzylpiperazine (B3395278), the product is often isolated as the dihydrochloride salt by treating the reaction mixture with absolute ethanol saturated with dry hydrogen chloride gas. The precipitated salt is then collected by filtration orgsyn.org. The free base can be subsequently liberated by treating the salt with a strong base, such as sodium hydroxide orgsyn.org. This process of salt formation and subsequent liberation of the free base is a standard procedure for the purification and handling of many piperazine-based compounds.

Mechanistic Investigations of S 2 Benzylpiperazine Derivatives on Biological Targets

Enzyme Inhibition Profiling

Beta-Secretase 1 (BACE-1) and Amyloid-Beta Aggregation Modulation

In addition to cholinesterase inhibition, benzylpiperazine derivatives are being explored for their potential to modulate the amyloidogenic pathway, a core pathological process in Alzheimer's disease. This pathway involves the sequential cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1) and γ-secretase, leading to the formation of amyloid-beta (Aβ) peptides that aggregate into neurotoxic plaques. nih.govplos.orgmdpi.com

Derivatives of benzylpiperazine have been designed as multi-target agents aimed at concurrently inhibiting AChE, BACE1, and Aβ aggregation. plos.orgnih.govnih.gov The piperazine (B1678402) ring is a key structural feature for BACE1 inhibition. nih.govmdpi.com Molecular modeling studies have shown that the piperazine nitrogen can form crucial hydrogen bonds with the catalytic dyad residues, Asp32 and Asp228, in the active site of BACE1. mdpi.comfrontiersin.org Furthermore, hybrid compounds incorporating a piperazine ring have demonstrated a cationic-π interaction with the Tyr71 residue in the BACE1 active site, contributing to potent inhibition. nih.gov Some benzylpiperidine-based compounds have also shown an ability to inhibit the self-aggregation of Aβ, suggesting that the broader benzyl-piperazine/piperidine scaffold has potential in addressing this aspect of AD pathology. nih.gov

Receptor Ligand Binding and Functional Modulation

Sigma-1 Receptor (σ1R) Affinity and Selectivity

The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, which has emerged as a promising therapeutic target for various central nervous system disorders. nih.gov Benzylpiperazine derivatives have been identified as potent and selective ligands for the σ1R. nih.gov

The affinity and selectivity of these compounds are determined by their specific chemical structures. Structure-affinity relationship (SAfiR) studies have shown that modifications to different parts of the benzylpiperazine scaffold can optimize the binding profile. nih.gov For instance, the introduction of a para-substituent, such as a methoxy (B1213986) group, on the benzyl (B1604629) ring can improve both affinity and selectivity for σ1R. nih.gov The nature of the linker chain and other hydrophobic domains also plays a critical role. nih.gov One study found that a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon unit to a hydrophobic cyclohexyl group resulted in a compound (15) with exceptionally high affinity (Ki σ1 = 1.6 nM) and selectivity (Ki σ2/Ki σ1 = 886) for the σ1R. nih.govacs.org Another study on chiral (piperazin-2-yl)methanol derivatives found that a p-methoxybenzyl substituted piperazine displayed the highest σ1-receptor affinity (Ki = 12.4 nM) within its series. researchgate.netresearchgate.net

The binding affinities of (S)-2-benzylpiperazine derivatives for sigma receptors are experimentally determined using competitive radioligand binding assays. nih.govrsc.org These assays measure the ability of a test compound to displace a specific, radioactively labeled ligand from the receptor.

For determining σ1R affinity, the radioligand typically used is [3H]-(+)-pentazocine, with tissue preparations from guinea pig brain membranes serving as the receptor source. nih.govacs.orgmdpi.com To measure affinity for the sigma-2 receptor (σ2R), [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG) is commonly employed as the radioligand. nih.govacs.org In σ2R binding assays, an excess of a selective σ1R ligand, such as (+)-pentazocine, is often added to "mask" the σ1R sites, ensuring that the binding of [3H]DTG is specific to the σ2R. rsc.orgnih.gov The inhibitory constant (Ki), which reflects the affinity of the compound for the receptor, is then calculated from the concentration-dependent displacement curves. nih.gov The ratio of the Ki values for σ2R and σ1R (Ki σ2/Ki σ1) is used to quantify the compound's selectivity for the σ1R. nih.gov

Table 2: Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Affinities and Selectivity of Representative Benzylpiperazine Derivatives

| Compound | R | Ki σ1 (nM) ± SEM | Ki σ2 (nM) ± SEM | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|---|

| 8 | 5-(1,2-dithiolan-3-yl)pentanoyl | 4.8 ± 0.5 | 2073 ± 138 | 432 |

| 13 | 2-phenylbutanoyl | 20.3 ± 1.1 | 2276 ± 280 | 112 |

| 14 | 3-phenylpropanoyl | 145 ± 8 | 6213 ± 514 | 43 |

| 15 | 3-cyclohexylpropanoyl | 1.6 ± 0.1 | 1418 ± 98 | 886 |

| 16 | 3,3-diphenylpropanoyl | 2.1 ± 0.2 | 1461 ± 103 | 696 |

| 20 | 4-fluorobenzoyl | 21.3 ± 1.5 | 1636 ± 117 | 77 |

| 21 | 3-phenylpropioloyl | 4.6 ± 0.3 | 1184 ± 91 | 257 |

| 22 | cinnamoyl | 18.2 ± 1.1 | 1764 ± 125 | 97 |

| 24 | 5-(1,2-dithiolan-3-yl)-N-(4-(hydroxymethyl)benzyl)pentanamide | 5.3 ± 0.4 | 2242 ± 155 | 423 |

| Haloperidol | (Reference) | 3.2 ± 0.2 | 452 ± 31 | 141 |

All compounds share a 4-((4-methoxyphenyl)methyl)piperazin-1-yl core structure, with 'R' representing the substituent group. Data sourced from a study by Iansito et al. (2021). nih.govacs.org

Elucidation of σ1R Pharmacophore Features

The interaction of benzylpiperazine derivatives with the Sigma-1 Receptor (σ1R) is understood through a well-defined pharmacophore model. The established Glennon's σ1R pharmacophore model outlines the essential structural features required for a ligand to bind effectively to the receptor. nih.govacs.org This model consists of two distal hydrophobic regions and a central positive ionizable nitrogen atom. nih.govacs.org

Newly synthesized benzylpiperazine derivatives have been shown to fulfill the criteria of this model. nih.govacs.org The structure of these compounds typically includes:

A primary hydrophobic area.

A basic nitrogen atom, which is positively ionized at physiological pH.

A secondary hydrophobic area. nih.gov

This structural alignment allows for a strong interaction with the σ1R binding pocket. For instance, studies on new benzylpiperazine derivatives demonstrated that combinations of hydrophobic groups, such as cyclohexyl or phenyl, with a 4-methoxybenzylpiperazinyl moiety, resulted in optimal binding profiles at sigma receptors. acs.org The lead compound in one study, along with newly developed derivatives, was shown to fit this pharmacophore, which is considered crucial for σ1R binding. nih.govacs.org

| Pharmacophore Feature | Description | Corresponding Moiety in Benzylpiperazine Derivatives |

|---|---|---|

| Primary Hydrophobic Region | A non-polar region that interacts with a corresponding hydrophobic pocket on the receptor. | e.g., Phenyl group, Cyclohexyl group acs.org |

| Basic Nitrogen Center | A nitrogen atom that is positively charged at physiological pH, crucial for electrostatic interactions. | Piperazine ring nitrogen nih.govacs.org |

| Secondary Hydrophobic Region | A second non-polar region, distal to the first, that provides additional binding affinity. | e.g., 4-methoxybenzylpiperazinyl moiety acs.org |

Monoamine Transporter and Receptor Interactions (General Piperazine Context)

Benzylpiperazine (BZP) and its derivatives exert significant influence on the monoaminergic systems through their interaction with neurotransmitter transporters. These compounds are known to potentiate central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net The primary mechanism involves modulating the activity of the dopamine transporter (DAT), the serotonin transporter (SERT), and the noradrenaline transporter (NET). wikipedia.orgeuropa.eu

BZP demonstrates a mixed mechanism of action, functioning as a monoamine releaser and reuptake inhibitor. researchgate.neteuropa.eu It stimulates the release of dopamine, serotonin, and noradrenaline from presynaptic terminals and also inhibits their reuptake, leading to elevated synaptic concentrations of these neurotransmitters. researchgate.neteuropa.eu This action is similar to that of MDMA. nih.gov Specifically, BZP shows amphetamine-like effects on the serotonin reuptake transporter. wikipedia.org Its potency is lower on the noradrenaline and dopamine reuptake transporters. wikipedia.org Furthermore, BZP acts as an antagonist at the alpha-2-adrenoreceptor, which inhibits negative feedback and results in an increased release of noradrenaline. wikipedia.org

| Transporter | Mechanism of Action | Outcome |

|---|---|---|

| Dopamine Transporter (DAT) | Stimulates release, inhibits reuptake researchgate.neteuropa.eu | Increased synaptic dopamine levels nih.gov |

| Serotonin Transporter (SERT) | Stimulates release, inhibits reuptake wikipedia.orgeuropa.eu | Increased synaptic serotonin levels nih.gov |

| Noradrenaline Transporter (NET) | Stimulates release, inhibits reuptake wikipedia.orgeuropa.eu | Increased synaptic noradrenaline levels wikipedia.org |

Specifically, certain phenylpiperazine derivatives, such as m-chlorophenylpiperazine (mCPP), have been widely used in research as probes of serotonin function due to their receptor activity. europa.eu mCPP acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2B receptor. europa.eu The binding of BZP to 5-HT2A receptors may be responsible for certain mild hallucinogenic effects at high doses, while interactions with 5-HT2B receptors, which are densely expressed in the gut, could be linked to some peripheral side effects. wikipedia.org

| Receptor | Interaction | Compound Example |

|---|---|---|

| 5-HT2A | Agonism wikipedia.org | Benzylpiperazine (BZP) wikipedia.org |

| 5-HT2B | Partial Agonism / Antagonism wikipedia.orgeuropa.eu | Benzylpiperazine (BZP), m-chlorophenylpiperazine (mCPP) wikipedia.orgeuropa.eu |

| 5-HT2C | Agonism europa.eu | m-chlorophenylpiperazine (mCPP) europa.eu |

| 5-HT3 | Binding wikipedia.org | Benzylpiperazine (BZP) wikipedia.org |

Peripheral Benzodiazepine (B76468) Receptor (PBR) and Central Benzodiazepine Receptor (BzR) Binding

The pharmacological effects of benzodiazepines are primarily mediated through central benzodiazepine receptors (BzR), which are associated with the neuronal gamma-aminobutyric acidA (GABAA) receptor. nih.gov A distinct class of binding sites, known as peripheral-type benzodiazepine binding sites (PBBS) or peripheral benzodiazepine receptors (PBR), is also recognized. nih.gov These receptors are found in various peripheral tissues, blood cells, and glial cells within the brain. nih.gov

While BzRs are integral to neuronal inhibition via GABAergic pathways, the functions of PBRs are more diverse and include roles in steroidogenesis, mitochondrial respiration, and cell growth. nih.gov PBRs have been localized to the outer mitochondrial membrane in many tissues, but evidence also points to their existence on the plasma membrane. nih.gov The binding site for PBR ligands has been extensively studied using derivatives of PK11195, a prototypical PBR ligand. nih.gov These studies have confirmed the importance of a carbonyl moiety as a primary pharmacophoric element for recognition and binding to the PBR. nih.gov

Metabolic Transformation Pathways of 2-Benzylpiperazine (B1268327) Derivatives (Preclinical/In Vitro)

The metabolism of benzylpiperazine (BZP) and related piperazine derivatives is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. europa.euresearchgate.net In vitro studies using human liver microsomes have identified several key isoenzymes responsible for the biotransformation of these compounds. researchgate.net

The major isoenzymes involved in the metabolism of BZP and trifluoromethylphenylpiperazine (TFMPP) are CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net Research has shown that inhibitors specific to these enzymes significantly reduce the metabolism of BZP. researchgate.net The metabolic pathways include hydroxylation of the aromatic ring and N-dealkylation. researchgate.net It is also noted that many piperazine analogues, including BZP, can act as inhibitors of these same CYP isoenzymes, creating the potential for drug-drug interactions. researchgate.net For example, BZP and TFMPP have been shown to inhibit each other's metabolism. researchgate.net While CYP2D6, CYP1A2, and CYP3A4 are the main contributors, CYP2C19 does not appear to be significantly involved in the metabolism of BZP. researchgate.net

| CYP Isoenzyme | Role in Metabolism | Supporting Evidence |

|---|---|---|

| CYP2D6 | Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.net | Metabolism significantly inhibited by CYP2D6 inhibitors researchgate.net |

| CYP1A2 | Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.net | Metabolism significantly inhibited by CYP1A2 inhibitors researchgate.net |

| CYP3A4 | Major isoenzyme involved in BZP metabolism researchgate.netresearchgate.net | Metabolism significantly inhibited by CYP3A4 inhibitors researchgate.net |

| CYP2C19 | Not significantly involved in BZP metabolism researchgate.net | Lack of inhibition by CYP2C19 inhibitors researchgate.net |

Involvement of Catechol-O-methyl-transferase (COMT)

(S)-2-Benzylpiperazine and its derivatives undergo metabolism through various enzymatic pathways, with Catechol-O-methyl-transferase (COMT) playing a significant role. europa.eunih.gov COMT is a crucial enzyme in the metabolism of endogenous and xenobiotic catechols, catalyzing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a catechol hydroxyl group. nih.gov

The involvement of COMT in the metabolic pathway of benzylpiperazine (BZP) typically follows an initial Phase I hydroxylation reaction, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov This initial step introduces a hydroxyl group onto the aromatic ring of the BZP molecule, forming catechol-like intermediates such as 3-hydroxy-BZP and 4-hydroxy-BZP. europa.eu Once these hydroxylated metabolites are formed, they become substrates for COMT. The enzyme then catalyzes the methylation of one of the hydroxyl groups. A prominent example of this metabolic sequence is the formation of 4-hydroxy-3-methoxy-BZP, which has been identified as a main metabolite of BZP in both animal and human studies. europa.eu The action of COMT is therefore a secondary but vital step in the biotransformation and subsequent clearance of these compounds. nih.gov

The efficiency of this metabolic process can be influenced by genetic polymorphisms in the COMT enzyme, leading to potential inter-individual differences in the metabolism and clearance of BZP derivatives. europa.eu

Identification of Hydroxylated and Conjugated Metabolites in Biological Systems

The biotransformation of (S)-2-Benzylpiperazine in biological systems leads to the formation of several hydroxylated and conjugated metabolites. These metabolic products are primarily the result of Phase I and Phase II metabolic reactions.

Hydroxylated Metabolites: Phase I metabolism, largely carried out by cytochrome P450 enzymes, introduces polar hydroxyl groups onto the BZP molecule. nih.govresearchgate.net In studies conducted on rats, p-hydroxy-BZP (4-hydroxy-BZP) has been unequivocally identified as the main metabolite, with m-hydroxy-BZP (3-hydroxy-BZP) being a minor metabolite. nih.gov The formation of these hydroxylated derivatives increases the water solubility of the compound, facilitating its excretion.

Conjugated Metabolites: Following hydroxylation, these metabolites undergo Phase II conjugation reactions, where they are coupled with endogenous molecules to further increase their polarity and facilitate elimination from the body. The primary conjugation pathways for hydroxylated BZP metabolites are glucuronidation and sulfation. europa.eu Research has shown that the hydroxy-metabolites are excreted in urine as glucuronic and/or sulphuric acid conjugates. europa.eunih.gov In rat studies, it was found that approximately 50% of the main metabolite, p-hydroxy-BZP, is excreted as its glucuronide conjugate. nih.gov

The table below summarizes the key metabolites identified in biological systems following the administration of Benzylpiperazine.

| Metabolite Type | Metabolite Name | Parent Compound | Analytical Method | Biological Matrix |

| Hydroxylated | p-Hydroxy-BZP (4-hydroxy-BZP) | Benzylpiperazine | GC-MS, LC-ESI MS | Rat Urine |

| Hydroxylated | m-Hydroxy-BZP (3-hydroxy-BZP) | Benzylpiperazine | GC-MS, LC-ESI MS | Rat Urine |

| Hydroxylated & Methylated | 4-hydroxy-3-methoxy-BZP | Benzylpiperazine | Not specified | Animal and Human Urine |

| Conjugated | p-Hydroxy-BZP glucuronide | p-Hydroxy-BZP | LC-ESI MS | Rat Urine |

| Conjugated | Hydroxy-BZP sulfates | Hydroxy-BZP metabolites | Not specified | Animal and Human Urine |

Enzyme Inhibition by Piperazine Analogues in Microsomal Assays

Piperazine analogues, including benzylpiperazine derivatives, have been investigated for their potential to inhibit various metabolic enzymes, particularly the cytochrome P450 (CYP) isoenzymes. These investigations are often conducted using in vitro microsomal assays, which utilize liver microsomes containing a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net

Studies have demonstrated that many piperazine analogues exhibit significant inhibitory activity against a range of CYP isoenzymes. researchgate.net This inhibition can lead to drug-drug interactions if co-administered with other therapeutic agents that are metabolized by the same enzymes. For instance, research on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using human liver microsomes revealed that their metabolism involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net

A key finding from these microsomal assays is the potential for metabolic interactions between different piperazine derivatives. It was observed that BZP and TFMPP, often found together in recreational products, inhibit each other's metabolism. researchgate.net This mutual inhibition can lead to elevated plasma concentrations of both drugs, potentially enhancing their effects and increasing the risk of adverse events.

The table below presents findings on the inhibitory effects of various piperazine analogues on key CYP450 isoenzymes, as determined by in vitro microsomal assays.

| Piperazine Analogue | Inhibited CYP Isoenzyme(s) | Assay System | Key Finding |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 | Human Liver Microsomes | Inhibits the metabolism of TFMPP. researchgate.net |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 | Human Liver Microsomes | Inhibits the metabolism of BZP. researchgate.net |

| Fluorophenylpiperazine (pFPP) | CYP2D6, CYP1A2 | Human Liver Microsomes | Significant inhibitory effects. researchgate.net |

| Methoxyphenylpiperazine (MeOPP) | CYP2D6, CYP1A2 | Human Liver Microsomes | Significant inhibitory effects. researchgate.net |

| Chlorophenylpiperazine (mCPP) | CYP2D6, CYP1A2 | Human Liver Microsomes | Significant inhibitory effects. researchgate.net |

| Methylbenzylpiperazine (MBZP) | CYP2D6, CYP1A2 | Human Liver Microsomes | Significant inhibitory effects. researchgate.net |

| Methylenedioxybenzylpiperazine (MDBP) | CYP2D6, CYP1A2 | Human Liver Microsomes | Significant inhibitory effects. researchgate.net |

These findings from microsomal assays are crucial for understanding the metabolic fate and potential for drug interactions of (S)-2-Benzylpiperazine and related analogues. The inhibition of major drug-metabolizing enzymes highlights the need for caution when these compounds might be co-ingested with other substances.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Methodologies for Separation and Quantification

Chromatography is fundamental to the analysis of (S)-2-Benzylpiperazine hydrochloride, enabling its separation from impurities, metabolites, or other components in a mixture. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While direct analysis of benzylpiperazine is possible, derivatization is often employed to improve chromatographic peak shape and thermal stability. researchgate.netauburn.edunih.gov

Methodology and Findings: Research on the closely related isomer, 1-benzylpiperazine (B3395278) (BZP), provides insight into the GC-MS analysis of benzylpiperazines. Some studies indicate that analysis can be performed directly without derivatization, even on the salt form of the compound. auburn.edunih.gov However, for enhanced sensitivity and reproducibility, particularly in complex matrices, a derivatization step is common. A frequently used agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine groups of the piperazine (B1678402) ring. researchgate.netniscpr.res.in

The mass spectrum of underivatized 1-benzylpiperazine is characterized by a base peak at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group, and other significant fragments at m/z 134 and 176 (molecular ion). auburn.edunih.gov For quantitative analysis, Selected Ion Monitoring (SIM) mode is utilized to enhance sensitivity and selectivity. In a study involving TFAA-derivatized BZP, the primary ion monitored for quantification was m/z 272, corresponding to the derivatized molecule, along with other fragments at m/z 91, 175, and 181. researchgate.netniscpr.res.in

The following table summarizes typical GC parameters used in the analysis of benzylpiperazine. Note that retention times are highly dependent on the specific column and conditions used.

Table 1: Example GC-MS Parameters for Benzylpiperazine Analysis

| Parameter | Method 1 auburn.edu | Method 2 swgdrug.org |

|---|---|---|

| Initial Temperature | 150°C (hold 1 min) | 100°C (hold 5 min) |

| Temperature Program | Ramp to 220°C at 10°C/min, then to 290°C at 90°C/min | Ramp to 290°C at 10°C/min |

| Final Hold Time | 2.30 min | 20 min |

| Carrier Gas | Helium | Not Specified |

| Reported Retention Time | 3.80 min | Not Specified |

| Derivatization | None (direct analysis) | Not Specified |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for the high-sensitivity detection and quantification of benzylpiperazine derivatives in complex biological and chemical matrices. researchgate.net This approach offers significant advantages over GC-MS, as it typically does not require derivatization and is suitable for polar, non-volatile compounds. researchgate.net

Methodology and Findings: Analysis is commonly performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netdergipark.org.tr Chromatographic separation is achieved on reverse-phase C18 columns using gradient elution. nih.govresearchgate.net The mobile phases usually consist of water and an organic solvent like acetonitrile (B52724) or methanol, modified with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure efficient ionization of the analyte. researchgate.net

For detection, the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. researchgate.netdergipark.org.tr This involves monitoring the transition of a specific precursor ion (the protonated molecule, [M+H]⁺) to one or more product ions. For 1-benzylpiperazine, the [M+H]⁺ precursor ion is observed at m/z 177.1. auburn.edu A characteristic fragmentation pattern for benzylpiperazine derivatives in MS/MS is the neutral loss of the piperazine moiety, resulting in a product ion at m/z 91 (the benzyl or tropylium cation). researchgate.net Methods are validated for linearity, precision, and accuracy, with limits of detection often reaching the low nanogram-per-milliliter (ng/mL) level. dergipark.org.trwikipedia.org

Table 2: Example UHPLC-MS/MS Parameters for Benzylpiperazine Analysis researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole LC-MS with heated ESI source |

| Column | Synergi 4 µm, Hydro—RP, C18 (150 x 2.00 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start at 10% B, hold 2 min; linear ramp to 100% B over 8 min; re-equilibrate |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | ESI Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 177 |

| Characteristic Fragment | m/z 91 (from neutral loss of 86 Da) |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection offers a reliable and accessible method for the quantification of this compound. The choice between UV and FLD depends on the required sensitivity and the inherent spectroscopic properties of the analyte or its derivatives.

HPLC-UV: The benzyl chromophore in the molecule allows for direct detection using a UV or Diode Array Detector (DAD). dergipark.org.tr Analyses are typically performed on C18 reverse-phase columns. One established method for 1-benzylpiperazine utilizes an isocratic mobile phase and UV detection at 210 nm, demonstrating the feasibility of direct quantification. vscht.cz While direct detection is often sufficient, derivatization can be employed for trace analysis or to shift the detection wavelength away from potential interferences. For instance, reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used to create a derivative with strong UV absorbance at a different wavelength, such as 340 nm. researchgate.net

Table 3: Example HPLC-UV Method Parameters for 1-Benzylpiperazine vscht.cz

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 mm x 250 mm, 10 µm) |

| Mobile Phase | Isocratic: Aqueous buffer containing sodium hydroxide, phosphoric acid, and hexylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Linear Range | 0.256–1.023 mg/mL |

HPLC-FLD: Fluorescence detection offers superior sensitivity compared to UV detection but often requires the analyte to be fluorescent or to be derivatized with a fluorescent tag. Since benzylpiperazine is not natively fluorescent, derivatization is necessary. A highly sensitive method involves derivatizing the secondary amine of the piperazine ring with a fluorogenic reagent such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). researchgate.net This approach enables the detection of benzylpiperazine at very low concentrations, with reported lower detection limits of 0.9 ng/mL. researchgate.net Such methods are particularly valuable for bioanalytical applications where analyte concentrations are minimal. auburn.eduresearchgate.net

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for the qualitative screening and preliminary purity assessment of this compound. nih.govresearchgate.net It is particularly useful for quickly checking reaction progress or identifying the presence of the compound in seized materials.

Methodology and Findings: The standard stationary phase for this analysis is silica (B1680970) gel plates containing a fluorescent indicator (Silica gel 60 F₂₅₄). nih.gov The choice of mobile phase (eluent) is critical for achieving good separation. A study focused on benzylpiperazine analogues found that a solvent system composed of methanol and 25% aqueous ammonia (B1221849) (100:1.5, v/v) provided the best results among those tested. researchgate.netniscpr.res.in

Visualization of the separated spots can be achieved through both non-destructive and destructive methods.

UV Visualization: Due to the UV-active benzyl group, the compound quenches the fluorescence of the F₂₅₄ indicator on the plate. When viewed under a UV lamp at 254 nm, the compound appears as a dark spot against a green fluorescent background. nih.govvscht.cz

Chemical Staining: After development, the plate can be sprayed with a chemical reagent to produce a colored spot. For benzylpiperazine, acidified iodoplatinate (B1198879) solution has been identified as a highly sensitive visualization reagent. researchgate.netniscpr.res.inchemicalbook.com General reagents like iodine vapor, which forms brownish spots with many organic compounds, can also be used. vscht.cz

Table 4: Recommended TLC System for Benzylpiperazine Analysis nih.govresearchgate.netniscpr.res.in

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Methanol – 25% Aqueous Ammonia (100 : 1.5, v/v) |

| Visualization 1 (Non-destructive) | UV light at 254 nm (appears as a dark spot) |

| Visualization 2 (Destructive) | Spraying with acidified iodoplatinate reagent |

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatography separates the compound, spectroscopy provides definitive structural information, confirming its identity and characterizing its chemical bonds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The resulting spectrum provides a unique "molecular fingerprint" that can be used for structural confirmation. auburn.edu The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its distinct structural features: the aromatic ring, the piperazine ring, the benzylic methylene (B1212753) bridge, and the amine hydrochloride salt.

Spectral Interpretation: Analysis of the closely related 1-benzylpiperazine provides a clear framework for interpreting the spectrum. ultraphysicalsciences.org The key absorption regions and their corresponding vibrational modes are as follows:

Aromatic C-H Stretch: Sharp bands appear just above 3000 cm⁻¹ (typically 3100-3040 cm⁻¹), which are characteristic of C-H bonds on the phenyl ring. vscht.czultraphysicalsciences.org

Aliphatic C-H Stretch: A series of strong bands appear just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹), corresponding to the C-H stretching of the piperazine ring and the benzylic -CH₂- group. ultraphysicalsciences.org

N-H Stretch: As a hydrochloride salt of a secondary amine, a broad and strong absorption band is expected in the 2700-2400 cm⁻¹ region, corresponding to the N⁺-H stretching of the piperazinium ion.

Aromatic C=C Stretch: Two or more sharp bands of variable intensity appear in the 1600-1450 cm⁻¹ region, which are characteristic of the phenyl ring skeletal vibrations. ultraphysicalsciences.orgpressbooks.pub

C-N Stretch: Absorptions associated with C-N bond stretching typically occur in the 1325-1175 cm⁻¹ range. ultraphysicalsciences.org

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bands from C-H bending, C-C stretching, and other skeletal vibrations. This region is highly specific to the molecule's exact structure, and while the 2-benzyl isomer will show similar functional group absorptions to the 1-benzyl isomer, their fingerprint regions will differ, allowing for unambiguous differentiation. auburn.edu

Table 5: Characteristic IR Absorption Bands for a Benzylpiperazine Structure vscht.czultraphysicalsciences.orgpressbooks.pub

| Wavenumber (cm⁻¹) | Vibration Type | Structural Unit |

|---|---|---|

| 3100–3040 | C-H Stretch | Aromatic Ring |

| 2950–2800 | C-H Stretch | Piperazine & -CH₂- |

| 2700–2400 | N⁺-H Stretch | Piperazinium ion (salt) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1485 | CH₂ Scissoring (Bend) | -CH₂- |

| 1325–1175 | C-N Stretch | Aliphatic Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the molecular framework by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For (S)-2-Benzylpiperazine, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the distinct protons in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The protons on the piperazine ring and the benzylic methylene protons (-CH₂-) would produce more complex signals in the aliphatic region (typically 2.5-3.5 ppm), with their specific chemical shifts and coupling patterns being influenced by their stereochemical relationships and the protonation state of the nitrogen atoms. The single proton at the chiral center (C2) would also have a distinct signal in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for (S)-2-Benzylpiperazine

| Group | Nucleus | Predicted Chemical Shift (ppm) | Signal Pattern |

|---|---|---|---|

| Phenyl | ¹H | 7.2 - 7.4 | Multiplet |

| Phenyl | ¹³C | 125 - 140 | Multiple signals |

| Benzylic CH₂ | ¹H | ~2.8 - 3.2 | Multiplet (AB quartet) |

| Benzylic CH₂ | ¹³C | ~60 - 65 | Single signal |

| Piperazine CH, CH₂ | ¹H | 2.5 - 3.5 | Complex multiplets |

Note: Predicted values are based on general chemical shift principles and data for analogous structures like 1-Benzylpiperazine. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of (S)-2-Benzylpiperazine and deducing its structure through analysis of its fragmentation patterns. When analyzed by gas chromatography-mass spectrometry (GC-MS) without derivatization, the compound exhibits a characteristic mass spectrum. ikm.org.my

Under electron ionization (EI), the molecule undergoes fragmentation, producing a series of ions. The most prominent and characteristic fragmentation involves the cleavage of the C-C bond between the benzyl group and the piperazine ring, leading to the formation of the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is typically the base peak in the spectrum. ikm.org.myeuropa.euxml-journal.net Other significant fragments arise from the piperazine ring itself. The molecular ion [M]⁺ at m/z 176 is also observable. ikm.org.myeuropa.eu

When analyzed using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), the protonated molecule [M+H]⁺ is selected and fragmented. The resulting product ions provide further structural confirmation. xml-journal.net

Table 2: Characteristic Mass Spectral Fragments of Benzylpiperazine

| m/z | Proposed Ion Structure | Significance | References |

|---|---|---|---|

| 176 | [C₁₁H₁₆N₂]⁺ | Molecular Ion | europa.eu, ikm.org.my |

| 134 | [M - C₃H₆]⁺ | Fragment from piperazine ring | europa.eu, ikm.org.my |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzyl fragment) | europa.eu, ikm.org.my, xml-journal.net |

Note: Data is primarily based on the analysis of 1-Benzylpiperazine (BZP), which is expected to have a fragmentation pattern highly similar to that of 2-Benzylpiperazine (B1268327).

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a frequently employed strategy to improve the analytical characteristics of (S)-2-Benzylpiperazine, particularly for chromatographic methods. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, or detectability. The secondary amine group in the piperazine ring is the primary site for these reactions.

Trimethylsilylation for GC-MS Applications

For gas chromatography-mass spectrometry (GC-MS) analysis, converting polar molecules into more volatile and thermally stable derivatives is often necessary. Trimethylsilylation is a highly effective method for this purpose. researchgate.net This technique involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. youtube.comtcichemicals.com

The resulting TMS derivative of (S)-2-Benzylpiperazine exhibits reduced polarity and increased volatility, leading to improved peak shape, better separation on GC columns, and enhanced stability at the high temperatures of the GC injector. researchgate.net This derivatization is considered an optimal approach for the GC-MS analysis of benzylpiperazine-type compounds. researchgate.net

Perfluoroacylation for GC-MS Quantification

Perfluoroacylation is another powerful derivatization technique used to enhance performance in GC-MS analysis, particularly for quantification. This method involves reacting the amine group with a perfluoroacylating agent, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).

This reaction forms a stable, volatile perfluoroacyl amide derivative. These derivatives are highly electronegative, which makes them excellent candidates for sensitive detection using electron capture detection (ECD) or for generating characteristic high-mass fragments in mass spectrometry. researchgate.net Perfluoroacylation has been successfully applied to the GC-MS quantification of benzylpiperazine in various biological matrices, demonstrating good linearity and low limits of detection. scholars.direct The resulting derivatives produce mass spectra with prominent molecular ions and characteristic fragment ions, aiding in definitive identification. researchgate.net

Dansyl Chloride (DNS-Cl) Labeling for UHPLC-FLD

For analysis by ultra-high-performance liquid chromatography (UHPLC), especially with fluorescence detection (FLD), derivatization is crucial as (S)-2-Benzylpiperazine lacks a native fluorophore. qascf.com Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) is a widely used labeling reagent that reacts with primary and secondary amines to form highly fluorescent sulfonamide adducts. qascf.comresearchgate.net

The reaction of (S)-2-Benzylpiperazine with DNS-Cl produces a dansylated derivative that can be detected with high sensitivity by a fluorescence detector. researchgate.net This pre-column derivatization method allows for the quantification of piperazine compounds at very low concentrations. qascf.com The resulting derivative is relatively stable, allowing for reliable analysis. researchgate.net

Optimization of Derivatization Conditions (e.g., Temperature, Reagent Concentration)

To ensure the accuracy, precision, and reliability of quantitative analysis, the derivatization reaction conditions must be carefully optimized. Key parameters include the reaction temperature, time, pH, and the concentration of the derivatizing reagent and catalyst, if used. nih.govmdpi.com

Reagent Concentration: An excess of the derivatizing agent is typically used to drive the reaction to completion. However, an overly large excess can sometimes interfere with the analysis, necessitating optimization of the reagent-to-analyte molar ratio.

Temperature and Time: The reaction kinetics are dependent on both temperature and time. Studies have shown that optimal conditions can range from room temperature for several hours to elevated temperatures (e.g., 80°C) for shorter periods (e.g., 20 minutes) to achieve a reaction yield exceeding 99%. nih.govmdpi.com

pH and Solvent: For reactions in solution, such as dansylation, the pH is critical. The reaction with DNS-Cl typically requires an alkaline medium to deprotonate the amine, making it nucleophilic. The choice of solvent can also significantly impact reaction efficiency. mdpi.com

The optimization process often involves a systematic evaluation of these parameters to find the conditions that provide the highest and most reproducible derivatization yield. nih.gov

Table 3: Summary of Derivatization Strategies and Typical Conditions

| Technique | Reagent(s) | Purpose | Typical Conditions | Analytical Method |

|---|---|---|---|---|

| Trimethylsilylation | BSTFA, MSTFA | Increase volatility & stability | 30-90 min at 37-80°C | GC-MS |

| Perfluoroacylation | TFAA, PFPA, HFBA | Increase volatility & detectability | Varies with reagent | GC-MS, GC-ECD |

Validation of Analytical Methods for Accuracy, Precision, and Linearity

The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that a method is suitable for its intended purpose. For a chiral compound such as this compound, this process is fundamental to reliably quantify the specific enantiomer and any related impurities. Validation studies establish the method's accuracy, precision, and linearity, providing documented evidence of its performance.

Accuracy

Accuracy refers to the closeness of the test results obtained by a method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels, covering the specified range (e.g., three concentrations, three replicates each). The accuracy is then expressed as the percentage of recovery by the assay of the known, added amount of analyte. For piperazine derivatives, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have demonstrated high accuracy.

In one study validating a GC-MS method for 1-Benzylpiperazine (BZP) in various biological matrices, the accuracy was assessed at three different concentrations. scholars.direct The percent deviation between the calculated value and the nominal value was used to determine accuracy. scholars.direct For instance, an LC-MS method developed for benzylpiperazine and its metabolites showed an accuracy of over 90%. nih.gov Similarly, another study reported a method accuracy determined by the standard addition method, yielding recoveries of 98.5% for BZP. ikm.org.my

Table 1: Representative Accuracy Data for Benzylpiperazine Analytical Methods

| Analytical Method | Analyte | Concentration Level | Mean Recovery (%) | Reference |

|---|---|---|---|---|

| LC-MS | Benzylpiperazine (BZP) | Not Specified | >90% | nih.gov |

| GC-FID | Benzylpiperazine (BZP) | Not Specified | 98.5% | ikm.org.my |

| LC-MS/MS | Benzylpiperazine (BZP) | 0.22 ng/mg | 78% (Extraction Efficiency) | nih.gov |

Precision

Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day Precision): This assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day Precision): This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

For BZP analysis, validated methods show a high degree of precision. An LC-MS method for BZP and trifluoromethylphenylpiperazine (TFMPP) demonstrated intra-day relative standard deviations (RSD) of less than 5% and inter-day RSD of less than 10%. nih.gov Another GC-FID method found the precision to be 1.3% C.V for BZP. ikm.org.my In a quantitative analysis of BZP in hair samples using LC-MS/MS, intra- and inter-day precision coefficients of variation were ≤10% at both low and high concentration levels. nih.gov

Table 2: Summary of Precision Data from Validated Methods for Benzylpiperazine

| Analytical Method | Analyte | Precision Type | RSD / CV (%) | Reference |

|---|---|---|---|---|

| LC-MS | Benzylpiperazine (BZP) | Intra-day | <5% | nih.gov |

| LC-MS | Benzylpiperazine (BZP) | Inter-day | <10% | nih.gov |

| GC-FID | Benzylpiperazine (BZP) | Not Specified | 1.3% | ikm.org.my |

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. This is determined by a series of three to six injections of standards at different concentration levels. The data is then analyzed by plotting the analyte peak area against the concentration, and the correlation coefficient (r²) is calculated from the linear regression.

Analytical methods for piperazine derivatives consistently show excellent linearity. A GC-FID method developed to quantify BZP and TFMPP was linear over a concentration range of 0.1 mg/mL to 1.0 mg/mL for both compounds, with a correlation coefficient (r²) greater than 0.999. ikm.org.my Similarly, an LC-MS method for BZP in plasma had linear calibration curves from 1 to 50 ng/mL with an r² > 0.99. nih.gov A GC-MS method for BZP and TFMPP in plasma, urine, and cell culture medium demonstrated linearity over a concentration range of 0-10 μg/mL with square correlation coefficients always greater than 0.99. scholars.directscholars.direct

For the specific analysis of this compound, a chiral HPLC method would be necessary. The validation of such a method would follow the same principles. For example, a chiral LC method for the enantiomeric separation of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide was validated and showed excellent linearity. nih.gov The linearity of the detector response for the S-enantiomer was established to ensure its accurate quantification as a chiral impurity. nih.gov

Table 3: Linearity Parameters for Benzylpiperazine and Related Compounds

| Analytical Method | Analyte(s) | Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| GC-FID | BZP & TFMPP | 0.1 - 1.0 mg/mL | >0.999 | ikm.org.my |

| LC-MS | BZP & TFMPP | 1 - 50 ng/mL | >0.99 | nih.gov |

| GC-MS | BZP & TFMPP | 0 - 10 µg/mL | >0.99 | scholars.directscholars.direct |

| LC-MS/MS | BZP | 0.085 - 8.65 ng/mg | ≥0.99 | nih.gov |

The successful validation of these parameters—accuracy, precision, and linearity—is essential to guarantee that an analytical method for this compound will produce reliable, consistent, and accurate results for research and quality assessment purposes.

Computational and Theoretical Approaches in 2 Benzylpiperazine Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a 2-benzylpiperazine (B1268327) derivative, might bind to a biological target, typically a protein receptor or an enzyme.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial for understanding the structural basis of a compound's activity. In the study of 2-benzylpiperazine derivatives, docking has been successfully used to elucidate binding modes across a variety of biological targets.

For instance, molecular modeling studies on benzylpiperidine and benzylpiperazine-based compounds predicted their binding mode within the active site of monoacylglycerol lipase (MAGL), corroborating their potent inhibitory activity. researchgate.net Similarly, in the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease, docking studies revealed that carbazole-benzylpiperazine hybrids fit well within the enzyme's active site. nih.gov These studies often show a strong correlation between the predicted binding interactions and the experimentally determined inhibitory activities (IC50 values). nih.gov

In another therapeutic area, docking simulations were used to derive the binding modes of newly designed benzylpiperazine derivatives to the anti-apoptotic protein Mcl-1. nih.gov These computational models helped to reasonably interpret the observed binding affinity and high selectivity of the compounds for Mcl-1 over other proteins like Bcl-2 or Bcl-xL. nih.gov Research into σ₁ receptor ligands also heavily relies on these techniques. Computational studies have analyzed the docking poses of piperidine/piperazine-based compounds to understand how they occupy the hydrophobic binding pockets of the receptor, revealing that crucial ionic interactions with residues like Glu172 and Asp126 are necessary for high affinity. nih.gov

A conformational study of 2-substituted piperazines highlighted that the preference for an axial conformation is a key determinant for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This specific orientation places the key nitrogen atoms in a spatial arrangement that mimics other known agonists, demonstrating how computational conformational analysis can explain and predict biological activity. nih.gov

Table 1: Summary of Molecular Docking Studies on 2-Benzylpiperazine Derivatives

| Compound Class | Target Protein/Enzyme | Key Findings from Docking Simulations |

| Benzylpiperazine-based compounds | Monoacylglycerol Lipase (MAGL) | Predicted binding mode in the active site, confirming inhibition potency. researchgate.net |

| Carbazole-benzylpiperazine hybrids | Acetylcholinesterase (AChE) | Compounds accommodate well in the active site, stabilized by hydrophobic interactions and hydrogen bonding. nih.gov |

| Benzylpiperazine derivatives | Mcl-1 / Bcl-xL | Derived binding modes explained the high binding affinity and selectivity for Mcl-1. nih.gov |

| 2-Substituted piperazines | α7 Nicotinic Acetylcholine Receptor | The preferred axial conformation controls binding by mimicking the orientation of other agonists. nih.gov |

| Benzylpiperazine derivatives | σ₁ Receptor (S1R) | Ligands occupy central and hydrophobic pockets; ionic interactions with Glu172 and Asp126 are crucial for affinity. nih.gov |

Following a docking simulation, the resulting protein-ligand complex is analyzed to identify the specific interactions that stabilize the binding. This analysis is often encoded into a "protein-ligand interaction fingerprint," a binary string that represents the presence or absence of specific interactions with each amino acid residue in the binding site. wikipedia.org These fingerprints provide a detailed map of the binding, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and ionic bonds. nih.govwikipedia.org

For example, docking studies of carbazole-benzylpiperazine hybrids as cholinesterase inhibitors showed they were stabilized by a combination of hydrophobic interactions and hydrogen bonding within the active site. nih.gov In the context of σ₁ receptor ligands, computational analyses revealed that the protonated amine of the piperazine (B1678402) ring forms critical ionic interactions with acidic residues like Glu172 and Asp126, while aromatic moieties occupy hydrophobic pockets. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. This provides deeper insights into the stability of the complex and the conformational changes that may occur.

MD simulations are frequently used to validate the results of molecular docking and assess the stability of the predicted binding pose. researchgate.net By simulating the complex for nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it drifts away. The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value indicates that the complex has reached equilibrium and the binding mode is likely stable. researchgate.net

In studies of novel cholinesterase inhibitors, MD simulations of potent carbazole-benzylpiperazine hybrids confirmed their stability within the active site of the enzyme. nih.gov Similarly, MD simulations were used to validate the binding modes of selectively designed benzylpiperazine derivatives with the Mcl-1 protein, confirming the stability of the computationally predicted interactions. nih.gov For σ₁ receptor ligands, MD simulations helped to identify the crucial amino acid residues that consistently interacted with the most potent compounds, corroborating the static docking results with dynamic interaction data. nih.gov

A study on a 3R,6R-bis (4-hydroxy benzyl) piperazine-2,5-dione (BHBPPD) derivative targeting proteins in gastric cancer cells used MD simulations to analyze parameters like RMSD, radius of gyration (Rg), and hydrogen bonding over a 50 ns interval. The results indicated that the ligand-protein complexes reached a stable state, enhancing the structural stability of the target proteins. researchgate.net

Table 2: Application of Molecular Dynamics Simulations in 2-Benzylpiperazine Research

| Compound Class | Target Protein | Key Findings from MD Simulations |

| Carbazole-benzylpiperazine hybrids | Acetylcholinesterase (AChE) | Confirmed the stability of the potent inhibitors in the enzyme's active site. nih.gov |

| Benzylpiperazine derivatives | Mcl-1 | Validated the predicted binding modes and confirmed the stability of the ligand-protein complex. nih.gov |

| Piperidine/piperazine-based compounds | σ₁ Receptor (S1R) | Revealed crucial amino acid residues involved in stable interactions with the ligand. nih.gov |

| BHBPPD derivative | TNFRSF10B / CYCS | Showed stable RMSD over 50 ns, indicating the complex reached equilibrium and the ligand enhanced protein stability. researchgate.net |

MD simulations provide a window into the dynamic behavior of the 2-benzylpiperazine scaffold within the complex biological environment of a protein's active site. This goes beyond simple stability assessment to include an analysis of the flexibility of the ligand and the surrounding protein residues. The root-mean-square fluctuation (RMSF) is a measure used to identify which parts of the protein or ligand are more mobile during the simulation. researchgate.net

By analyzing the trajectory of an MD simulation, researchers can observe how the 2-benzylpiperazine derivative adapts its conformation within the binding pocket and how it maintains key interactions, such as hydrogen bonds, despite the constant thermal motion. This dynamic view is crucial for understanding how a ligand can effectively bind to a flexible receptor. For example, simulations can show the benzyl (B1604629) and piperazine moieties exploring different conformations while the core interactions that anchor the molecule remain intact. This dynamic adaptability can be a key feature for potent ligands, allowing them to optimize their fit within the active site.

Quantum Chemical Calculations

Quantum chemical calculations, often based on density functional theory (DFT), provide the most accurate theoretical description of a molecule's electronic structure. These methods are used to calculate a wide range of molecular properties that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

While extensive quantum chemical studies focused specifically on (S)-2-benzylpiperazine hydrochloride are not widely published, the application of these methods to benzyl derivatives and related compounds provides significant insight. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives has shown that the conformational preference (e.g., the angle of the benzyl group relative to a substituent) is primarily dictated by the minimization of steric repulsion, rather than by hyperconjugative effects. nih.gov

These calculations are critical for:

Conformational Analysis: Determining the lowest energy (most stable) conformation of the molecule in a vacuum or solvent, which provides a starting point for docking studies.

Electronic Properties: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which help in understanding the molecule's reactivity and electronic transitions. doaj.org

Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface to visualize electron-rich and electron-poor regions. This map is invaluable for predicting where a molecule is likely to form hydrogen bonds or other electrostatic interactions with a receptor.

Physicochemical Properties: Predicting properties such as pKa, which determines the protonation state of the piperazine nitrogens at physiological pH. This is a critical factor, as the charge state of the molecule often governs its ability to form key ionic interactions with receptor targets. nih.gov

By providing a fundamental understanding of the molecule's intrinsic properties, quantum chemical calculations complement molecular modeling and dynamics simulations, offering a multi-scale computational approach to the study of 2-benzylpiperazine derivatives in drug research.

Determination of Electronic Properties and Reactivity Descriptors

The biological activity of a molecule is fundamentally governed by its electronic properties. Computational methods, particularly those based on quantum mechanics, are employed to calculate a variety of electronic descriptors that quantify the reactivity and interaction potential of 2-benzylpiperazine derivatives. These descriptors are crucial for building predictive Quantitative Structure-Activity Relationship (QSAR) models.

Key electronic properties and reactivity descriptors analyzed in studies of related piperazine and piperidine structures include:

Partial Atomic Charges: These calculations reveal the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with biological targets like receptors or enzymes through electrostatic interactions.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the electrostatic potential on the surface of the molecule, highlighting areas most likely to engage in attractive or repulsive interactions with a target protein.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Charge-Related Descriptors: In QSAR studies of related scaffolds like 3-(4-benzylpiperidin-1-yl)propylamine, descriptors such as the relative negative charge (RNCG) and fractional charged partial surface area (JursFPSA_2) have been shown to be important for binding affinity. nih.gov For example, substituents with higher fractional charged partial surface area values were found to have better binding affinity to the CCR5 receptor. nih.gov

These descriptors help rationalize the observed biological activities and guide the modification of the 2-benzylpiperazine scaffold to optimize interactions with its target.

| Descriptor Type | Specific Descriptor Example | Relevance in Drug Design |

|---|---|---|

| Charge-Based | Relative Negative Charge (RNCG) | Predicts electrostatic interaction strength with the receptor. nih.gov |

| Surface Area-Based | Fractional Charged Partial Surface Area (JursFPSA_2) | Correlates with binding affinity by quantifying charged surfaces. nih.gov |

| Energy-Based | HOMO-LUMO Energy Gap | Indicates molecular stability and chemical reactivity. |

| Topological | Molecular Shape Indices | Describes the 3D shape and steric properties of the molecule. nih.gov |

Stereoelectronic Effects on Biological Activity

The (S)-2-benzylpiperazine scaffold contains a chiral center at the C2 position of the piperazine ring. This chirality is a critical determinant of biological activity, as stereoisomers can exhibit significantly different affinities and efficacies when interacting with chiral biological macromolecules like enzymes and receptors. The specific three-dimensional arrangement of atoms (stereochemistry) influences how the molecule fits into a binding site and the electronic interactions that can be formed.

Research on 2-benzylpiperazine derivatives as inhibitors of human carbonic anhydrases (hCAs) has demonstrated the importance of stereochemistry. nih.gov In this research, the preparation of specific regio- and stereoisomers revealed that their interaction with various hCA isoforms was often enantioselective, with one enantiomer showing significantly higher potency than the other. nih.gov

Computational modeling and X-ray crystallography were used to elucidate the binding modes of these inhibitors. nih.gov Such studies can reveal key stereoelectronic effects:

Differential Binding Poses: The (S) and (R) enantiomers may adopt different orientations within the enzyme's active site. The benzyl group of the (S)-enantiomer might, for example, occupy a specific hydrophobic pocket that is less accessible to the benzyl group of the (R)-enantiomer, leading to a more stable and potent interaction.

Optimized Hydrogen Bonding: The precise spatial location of the nitrogen atoms in the piperazine ring is fixed by the stereocenter. This can enable the (S)-enantiomer to form optimal hydrogen bonds with key amino acid residues in the target protein, whereas the (R)-enantiomer may be unable to achieve the same favorable interactions.

These findings underscore that the biological activity of 2-benzylpiperazine derivatives is not merely a function of their chemical formula but is intricately linked to their three-dimensional structure and the resulting electronic interactions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and QSAR represent a powerful intersection of chemistry, computer science, and statistics. These approaches are used to build mathematical models that relate the chemical structure of compounds to their biological activity, enabling the prediction of properties for new or untested molecules.

Development of Predictive Models for Biological Activity